
n-(3-Iodophenyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Iodophenyl)picolinamide: is an organic compound with the molecular formula C12H9IN2O It is a derivative of picolinamide, where the hydrogen atom at the 3-position of the phenyl ring is replaced by an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Iodophenyl)picolinamide typically involves the iodination of picolinamide derivatives. One common method is the reaction of 3-iodoaniline with picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: n-(3-Iodophenyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could produce various substituted picolinamides.
Applications De Recherche Scientifique
Chemistry: n-(3-Iodophenyl)picolinamide is used as a building block in organic synthesis. Its iodine atom allows for further functionalization through cross-coupling reactions, making it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, derivatives of picolinamide have shown potential as antifungal agents. The iodine substitution may enhance the biological activity of these compounds, making them candidates for drug development .
Industry: The compound’s ability to undergo various chemical transformations makes it useful in the development of new materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of n-(3-Iodophenyl)picolinamide in biological systems involves its interaction with specific molecular targets. For instance, in antifungal applications, it targets the cytochrome bc1 complex, inhibiting its function and leading to the disruption of cellular respiration in fungi . The iodine atom may enhance binding affinity and specificity to the target site, contributing to its effectiveness.
Comparaison Avec Des Composés Similaires
Picolinamide: The parent compound, lacking the iodine substitution.
n-(4-Iodophenyl)picolinamide: Similar structure but with the iodine atom at the 4-position.
n-(3-Bromophenyl)picolinamide: Bromine substituted analog.
Uniqueness: n-(3-Iodophenyl)picolinamide is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electronegativity can enhance interactions with biological targets and facilitate specific chemical transformations that are not as efficient with other halogen substitutions .
Propriétés
Formule moléculaire |
C12H9IN2O |
|---|---|
Poids moléculaire |
324.12 g/mol |
Nom IUPAC |
N-(3-iodophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9IN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |
Clé InChI |
RJGSQGOQQBPSED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


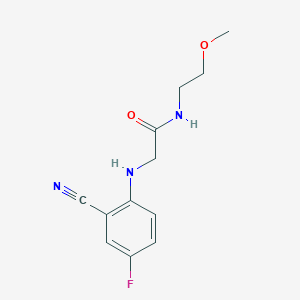
![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)
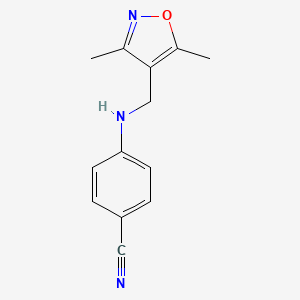

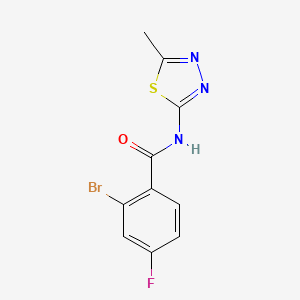





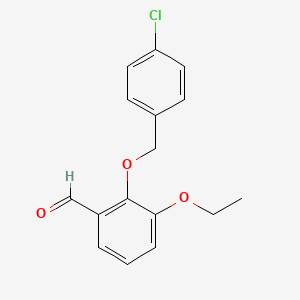
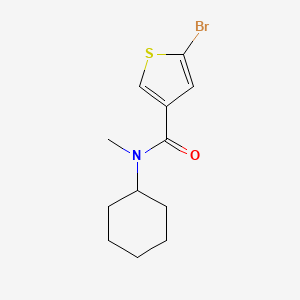
![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)
![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)
